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2,4-dichloro-1-naphthyl 1-piperidinecarboxylate
Overview
Description
2,4-Dichloro-1-naphthyl 1-piperidinecarboxylate is a chemical compound that belongs to the class of organic compounds known as naphthyl esters. It is characterized by the presence of two chlorine atoms on the naphthalene ring and a piperidine ring attached to the carboxylate group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1-naphthyl 1-piperidinecarboxylate typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes halogenation to introduce chlorine atoms at the 2 and 4 positions, resulting in 2,4-dichloronaphthalene.
Formation of Naphthol: The dichloronaphthalene is then converted to naphthol through hydroxylation.
Esterification: The naphthol is reacted with piperidine-1-carboxylic acid to form the ester, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-naphthyl 1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer chlorine atoms.
Substitution: Substitution reactions can occur at the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dichloronaphthalene derivatives
Substitution: Naphthalene derivatives with different functional groups
Scientific Research Applications
2,4-Dichloro-1-naphthyl 1-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of naphthalene derivatives on biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,4-Dichloro-1-naphthyl 1-piperidinecarboxylate is similar to other naphthalene derivatives, such as 2,4-dichloro-1-naphthol and 1-naphthyl piperidinecarboxylate. its unique structure, with the presence of two chlorine atoms and the piperidine ring, sets it apart from these compounds. The presence of chlorine atoms can influence its reactivity and biological activity, making it distinct in its applications.
Comparison with Similar Compounds
2,4-Dichloro-1-naphthol
1-Naphthyl piperidinecarboxylate
2,4-Dichloronaphthalene
Properties
IUPAC Name |
(2,4-dichloronaphthalen-1-yl) piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-10-14(18)15(12-7-3-2-6-11(12)13)21-16(20)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCWMDJUPBJKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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